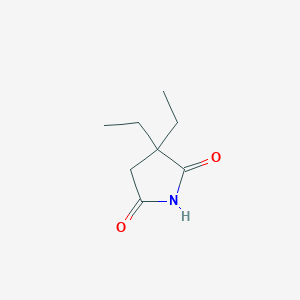

3,3-Diethylpyrrolidine-2,5-dione

Description

Contextualization within the Cyclic Imide Class

3,3-Diethylpyrrolidine-2,5-dione belongs to a larger class of compounds known as cyclic imides. dergipark.org.tr A key characteristic of imides is the presence of a divalent -CO-N(R)-CO- group. dergipark.org.trnih.gov In cyclic imides, this functional group is part of a ring structure. dergipark.org.tr These compounds are typically synthesized from dicarboxylic acids or their derivatives. dergipark.org.tr For instance, succinimide (B58015) is derived from succinic acid. dergipark.org.tr The cyclic imide structure imparts a degree of hydrophobicity and neutrality to the molecules that contain it. dergipark.org.tr

Historical and Current Significance of Substituted Succinimide Derivatives in Organic Chemistry

The history of substituted succinimide derivatives is deeply rooted in medicinal chemistry. The first succinimide-based drugs, such as phensuximide, methsuximide, and ethosuximide, were introduced in 1951 for the treatment of epilepsy. nih.gov This marked the beginning of extensive research into the therapeutic potential of this class of compounds.

The succinimide scaffold has proven to be remarkably versatile, with derivatives exhibiting a wide array of biological activities. nih.gov Beyond their initial use as anticonvulsants, substituted succinimides have been investigated for their potential as:

Analgesics nih.gov

Antitumor agents nih.gov

Antibacterial and antifungal agents nih.gov

Anti-inflammatory agents tandfonline.com

This broad spectrum of activity has ensured the continued relevance of succinimide derivatives in modern organic and medicinal chemistry. ontosight.aiacs.org Current research continues to explore new applications for these compounds, with a focus on developing novel therapeutic agents for a range of diseases. nih.govbohrium.com The ability to modify the succinimide core through various synthetic methods, such as the Michael addition, allows for the creation of extensive libraries of compounds for biological screening. rdd.edu.iq

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C8H13NO2 |

| IUPAC Name | This compound |

| Molar Mass | 155.19 g/mol |

| Synonyms | 2,2-Diethylsuccinimide |

Source: PubChem CID 222690 nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,3-diethylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-8(4-2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTVXZXPNNELFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Diethylpyrrolidine 2,5 Dione and Its Analogues

Catalytic Synthesis Approaches

Modern organic synthesis increasingly relies on catalytic methods to achieve efficient and selective transformations. The construction of the 3,3-diethylpyrrolidine-2,5-dione core has been approached through innovative catalytic strategies, primarily involving copper-catalyzed reactions.

Copper(II)-Catalyzed Oxidative C−C Bond Cleavage and C−N Bond Formation

A notable advancement in the synthesis of 3,3-disubstituted succinimides involves a copper(II)-catalyzed geminal amino-oxygenation of alkene-tethered amides. This reaction proceeds via the oxidative cleavage of an unactivated C=C double bond, with molecular oxygen serving as the terminal oxidant and the source of the oxygen atoms incorporated into the final product.

While a direct synthesis of this compound via this method has not been explicitly detailed, the synthesis of its N-ethoxy analog, 1-ethoxy-3,3-diethylpyrrolidine-2,5-dione, provides a strong proof of concept. In this process, an appropriate alkene-tethered N-ethoxy amide is subjected to a copper(II) salt in the presence of a suitable ligand and oxygen atmosphere. The reaction cascade involves an intramolecular amino-cupration followed by oxidation and C=C bond cleavage to furnish the desired succinimide (B58015) ring. This chemoselective approach offers an efficient route to valuable cyclic imides from readily available precursors. nih.gov

Ligand Effects in Homogeneous Catalytic Systems

The efficiency and selectivity of copper-catalyzed reactions are often highly dependent on the nature of the ligand coordinated to the metal center. In the synthesis of 1-ethoxy-3,3-disubstituted pyrrolidine-2,5-diones, the choice of a nitrogen-containing ligand is crucial for achieving high yields.

Research has demonstrated a strong dependency on the ligand dosage and type. For the synthesis of 1-ethoxy-3,3-diethylpyrrolidine-2,5-dione, neocuproine (B1678164) has been identified as a particularly effective ligand when used with a copper(II) acetate (B1210297) (Cu(acac)₂) catalyst. The optimization of the catalyst-to-ligand ratio was found to be critical, with increasing amounts of neocuproine significantly enhancing the reaction yield. For instance, with a fixed amount of Cu(acac)₂, increasing the equivalents of neocuproine from 0.8 to 1.5 resulted in a substantial increase in product yield. researchgate.net Another effective ligand for similar transformations is bathocuproine. nih.gov

Table 1: Effect of Neocuproine Ligand Loading on the Synthesis of 1-Ethoxy-3,3-diethylpyrrolidine-2,5-dione researchgate.net

| Cu(acac)₂ (equiv.) | Neocuproine (equiv.) | Yield (%) |

| 1 | 0.8 | 31 |

| 1 | 1.0 | 46 |

| 1 | 1.2 | 68 |

| 1 | 1.5 | 85 |

Solvent and Temperature Optimization in Pyrrolidine-2,5-dione Formation

The reaction medium and temperature are pivotal parameters that must be optimized to ensure efficient pyrrolidine-2,5-dione formation. In the copper-catalyzed synthesis of 1-ethoxy-3,3-diethylpyrrolidine-2,5-dione, various solvents were screened to determine the optimal conditions. Acetonitrile (MeCN) was found to be a suitable solvent for this transformation. researchgate.net

The reaction temperature also plays a critical role. The copper-catalyzed oxidative cyclization is typically conducted at elevated temperatures, with 100 °C being identified as the optimal temperature for the synthesis of the N-ethoxy analog of this compound. This temperature ensures efficient C=C bond cleavage and subsequent ring formation without significant degradation of the starting materials or products. researchgate.netresearchgate.net

Scaled-Up Production Methodologies

The practical utility of a synthetic method is ultimately demonstrated by its scalability. The copper-catalyzed synthesis of 1-ethoxy-3,3-diethylpyrrolidine-2,5-dione has been successfully performed on a gram scale, highlighting its potential for larger-scale industrial production. A scaled-up experiment confirmed the practical applicability of this homogeneous catalytic system for preparing cyclic imides from alkene-tethered amides. researchgate.netresearchgate.netsustech.edu.cn This demonstrates that the methodology is robust and maintains its efficiency when moving from laboratory-scale to preparative-scale synthesis.

Cyclocondensation and Annulation Reactions

Classical synthetic methods, particularly cyclocondensation reactions, remain a cornerstone for the synthesis of succinimide derivatives. These methods typically involve the formation of the five-membered ring through the reaction of a dicarbonyl compound with an amine.

Condensation of Dicarbonyl Precursors with Amine Derivatives

A direct and traditional route to this compound involves the condensation of a suitable C4-dicarbonyl precursor, such as 3,3-diethylsuccinic acid or its corresponding anhydride (B1165640), with ammonia (B1221849) or a primary amine.

The direct reaction of a carboxylic acid with an amine can be challenging as the basic amine tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org However, this can be overcome by heating the ammonium (B1175870) carboxylate salt at temperatures above 100 °C to drive off the water formed during the reaction and promote amide formation. libretexts.org The reaction of 3,3-diethylsuccinic anhydride with ammonia or an amine derivative would provide a more direct route, initially forming a succinamic acid intermediate, which then cyclizes upon heating to yield the desired this compound. rsc.org This type of condensation is a well-established method for the synthesis of a wide variety of succinimide derivatives. Current time information in San Francisco, CA, US.

Synthesis via Alkene-Tethered Amide Cyclization

A notable synthetic route to the this compound core involves the cyclization of alkene-tethered amides. This methodology leverages the intramolecular reaction of an amide containing an alkene functionality to construct the heterocyclic ring system.

Research has demonstrated the successful synthesis of a derivative, 1-Ethoxy-3,3-diethylpyrrolidine-2,5-dione , through a copper-catalyzed oxidative cyclization. researchgate.netnih.gov In this approach, an N-alkoxy-2,2-diethyl-4-pentenamide is treated with a copper(II) catalyst in the presence of an oxidant. The reaction proceeds via the activation of the alkene, followed by intramolecular nucleophilic attack by the amide nitrogen, ultimately leading to the formation of the pyrrolidine-2,5-dione ring with the desired 3,3-diethyl substitution pattern.

Detailed findings from these studies highlight the efficiency of certain catalytic systems. For instance, the combination of a copper(II) salt with a nitrogen-containing ligand has been shown to be effective. The reaction conditions, including solvent and temperature, play a crucial role in optimizing the yield of the cyclized product.

Table 1: Synthesis of 1-Ethoxy-3,3-diethylpyrrolidine-2,5-dione via Alkene-Tethered Amide Cyclization

| Starting Material | Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Ethoxy-2,2-diethyl-4-pentenamide | Cu(OTf)₂ / Ligand | O₂ | Acetonitrile | 100 | 75 | researchgate.netnih.gov |

Formation from Amidrazones and Anhydrides

Another synthetic strategy for obtaining the pyrrolidine-2,5-dione scaffold involves the reaction between amidrazones and cyclic anhydrides. This method provides a convergent approach to assembling the core structure.

While a direct synthesis of this compound using this method is not extensively documented in readily available literature, a plausible pathway can be extrapolated from the synthesis of analogous compounds. For example, the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride has been shown to yield 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. mdpi.com This reaction typically proceeds by nucleophilic attack of the amidrazone on the anhydride, followed by cyclization and dehydration to form the imide ring.

To synthesize the target compound, This compound , a similar approach could be envisioned utilizing diethylmaleic anhydride as the starting material. The synthesis of diethylmaleic anhydride itself is a prerequisite, which can be conceptually based on methods used for preparing substituted maleic anhydrides, such as the decarboxylative dimerization of related precursors. prepchem.comresearchgate.netgoogle.comodu.edugoogle.com The subsequent reaction of diethylmaleic anhydride with an appropriate amidrazone, followed by removal of the N-substituent, would theoretically yield the desired product.

Table 2: Plausible Synthesis of this compound from Amidrazone and Anhydride

| Anhydride Precursor | Amidrazone | Key Reaction Steps | Expected Product |

|---|

Derivatization from Related Succinimide Scaffolds

The synthesis of this compound can also be achieved through the derivatization of simpler succinimide scaffolds. This approach relies on the introduction of the two ethyl groups at the C-3 position of the succinimide ring.

A common strategy for this transformation is the C-alkylation of a succinimide enolate. The parent succinimide can be deprotonated at the α-carbon using a suitable base to form a nucleophilic enolate, which can then react with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction. libretexts.org To obtain the 3,3-diethyl substitution, this process would need to be performed sequentially. First, a mono-ethylated succinimide, 3-Ethylpyrrolidine-2,5-dione , is prepared. Subsequent deprotonation and a second ethylation at the same C-3 position would then yield the target molecule, This compound .

The efficiency of this dialkylation can be influenced by the choice of base, solvent, and reaction temperature. Strong bases such as lithium diisopropylamide (LDA) or sodium hydride are typically employed to ensure complete enolate formation. The second alkylation step can be more challenging due to increased steric hindrance.

Table 3: Representative C-Alkylation of Succinimide Scaffolds

| Succinimide Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Succinimide | Ethyl Iodide | NaH | DMF | 3-Ethylpyrrolidine-2,5-dione | - | libretexts.org |

| 3-Ethylpyrrolidine-2,5-dione | Ethyl Iodide | LDA | THF | This compound | - | libretexts.org |

| N-Phenylmaleimide | Ethylmagnesium bromide | - | THF | 3-Ethyl-1-phenylpyrrolidine-2,5-dione | 85 | acs.org |

Note: Yields for the specific synthesis of this compound via this method were not explicitly found and are represented as "-". The table includes a related example to illustrate the feasibility of C-alkylation on the succinimide ring.

Spectroscopic and Crystallographic Characterization of 3,3 Diethylpyrrolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for 3,3-diethylpyrrolidine-2,5-dione are not widely available in published literature, the expected spectral features can be predicted based on its distinct chemical structure.

In a ¹H NMR spectrum of this compound, four distinct signals would be anticipated. The molecule possesses a plane of symmetry, rendering the two ethyl groups and the two methylene (B1212753) protons of the ring chemically equivalent.

The N-H proton of the imide functional group would typically appear as a broad singlet in the downfield region of the spectrum, generally between 8.0 and 9.0 ppm, due to its acidic nature and hydrogen bonding capabilities. The two equivalent methylene protons (C4-H₂) within the pyrrolidine (B122466) ring would give rise to a sharp singlet, expected around 2.7 ppm.

The ethyl groups would produce two signals: a quartet and a triplet. The four equivalent methylene protons (-CH₂-) of the two ethyl groups would appear as a quartet due to coupling with the adjacent methyl protons. This signal is expected around 1.9 ppm. The six equivalent methyl protons (-CH₃) would produce a triplet around 0.8 ppm, resulting from coupling with the neighboring methylene protons. The integration of these peaks would correspond to a proton ratio of 1:2:4:6 (NH: ring CH₂: ethyl CH₂: CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Imide (N-H) | 8.0 - 9.0 | Broad Singlet | 1H |

| Ring Methylene (C₄-H₂) | ~2.7 | Singlet | 2H |

| Ethyl Methylene (-CH₂CH₃) | ~1.9 | Quartet | 4H |

A proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five chemically non-equivalent carbon environments in the molecule.

The two carbonyl carbons (C=O) of the imide group are equivalent and would appear as a single resonance in the most downfield region, typically between 175 and 185 ppm. libretexts.org The quaternary carbon atom at the C3 position, to which the two ethyl groups are attached, would be observed around 50-60 ppm. The methylene carbon of the pyrrolidine ring (C4) would resonate at approximately 35 ppm. The methylene carbons of the ethyl groups are expected around 30 ppm, while the terminal methyl carbons would appear in the most upfield region, around 8-10 ppm. benthamdirect.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 175 - 185 |

| Quaternary (C₃) | 50 - 60 |

| Ring Methylene (C₄) | ~35 |

| Ethyl Methylene (-CH₂CH₃) | ~30 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are routinely employed for the structural elucidation of succinimide (B58015) derivatives. nist.govspectrabase.comnih.gov

COSY: A ¹H-¹H COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl groups, showing a cross-peak between the signals at ~1.9 ppm and ~0.8 ppm.

HSQC/HMQC: These experiments correlate directly bonded protons and carbons. An HSQC or HMQC spectrum would show correlations between the ring methylene protons (~2.7 ppm) and the C4 carbon (~35 ppm), the ethyl methylene protons (~1.9 ppm) and their corresponding carbons (~30 ppm), and the ethyl methyl protons (~0.8 ppm) and their carbons (~8-10 ppm).

HMBC: This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the ethyl methylene protons (~1.9 ppm) to the quaternary C3 carbon and the carbonyl carbons, and from the ring methylene protons (~2.7 ppm) to the C3 carbon and the carbonyl carbons. These correlations would definitively establish the connectivity of the molecular skeleton.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful method for identifying functional groups and studying intermolecular forces like hydrogen bonding. In the crystalline phase, this compound molecules are linked by N-H···O=C hydrogen bonds, forming centrosymmetric dimers. spectrabase.comhmdb.ca

The IR spectrum reflects these structural features. The N-H stretching vibration of the imide group typically appears as a broad band, and for this compound, it is observed at approximately 3206 cm⁻¹. The position and broadness of this band are characteristic of its involvement in hydrogen bonding.

The carbonyl (C=O) stretching region is particularly informative. Due to the coupling of the two carbonyl groups in the imide ring, two distinct C=O stretching bands are observed: a symmetric stretch at a higher wavenumber (around 1770 cm⁻¹) and an asymmetric stretch at a lower wavenumber (around 1705 cm⁻¹). The C-H stretching vibrations of the ethyl and methylene groups are found in the 2800-3000 cm⁻¹ region. hmdb.ca The fingerprint region (below 1500 cm⁻¹) contains various bending and stretching vibrations, including C-N stretching and C-C bond vibrations, which are characteristic of the molecule as a whole. spectrabase.com

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3206 | N-H Stretch (H-bonded) | Imide (N-H) |

| 2800-3000 | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1770 | C=O Symmetric Stretch | Imide (C=O) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The key chromophore in this compound is the dicarbonyl system of the succinimide ring.

Saturated imides, like succinimide, are known to exhibit a weak absorption band in the UV region corresponding to the n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl groups. spectrabase.comnih.gov For the parent compound, succinimide, this absorption is typically observed at a wavelength (λmax) around 220 nm. nih.govspectrabase.com The diethyl groups at the C3 position are considered auxochromes and are not expected to significantly alter the position of this absorption band. Therefore, this compound is predicted to be transparent in the visible region and most of the near-UV region, with its primary electronic absorption occurring below approximately 230 nm. nist.gov

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. Electron ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, which can be invaluable for structural elucidation. wikipedia.org

The fragmentation of cyclic imides like succinimides is influenced by the stability of the ring and the nature of the substituents. For 3,3-disubstituted succinimides, the fragmentation process is expected to involve the cleavage of the bonds within the pyrrolidine-2,5-dione ring and the loss of the alkyl substituents.

Based on general principles of mass spectrometry fragmentation for amides and cyclic compounds, the major fragmentation pathways for this compound would likely involve the loss of ethyl groups (C₂H₅, 29 Da) and subsequent fragmentation of the heterocyclic ring. The loss of one ethyl group would result in a fragment ion with an m/z of 126. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) or other small neutral molecules from the ring structure.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available for various adducts of this compound. These theoretical values can aid in the identification of the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 156.10192 | 131.6 |

| [M+Na]⁺ | 178.08386 | 140.1 |

| [M-H]⁻ | 154.08736 | 132.7 |

| [M+NH₄]⁺ | 173.12846 | 154.7 |

| [M+K]⁺ | 194.05780 | 138.1 |

| [M+H-H₂O]⁺ | 138.09190 | 127.2 |

| [M]⁺ | 155.09409 | 130.1 |

Data sourced from PubChemLite. uni.lu

X-ray Diffraction Analysis

X-ray diffraction is an essential technique for determining the three-dimensional atomic arrangement of a crystalline solid. This information is crucial for understanding the conformation of the molecule and the nature of the intermolecular interactions that govern the crystal packing.

The crystallographic data for this compound is summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₃NO₂ |

| Formula Weight | 155.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.368(2) |

| b (Å) | 11.082(2) |

| c (Å) | 8.132(2) |

| β (°) | 108.85(3) |

| Volume (ų) | 883.9(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.165 |

Data obtained from a single-crystal X-ray diffraction study. science.gov

The crystal structure of this compound reveals a network of intermolecular hydrogen bonds that play a crucial role in the packing of the molecules in the crystal lattice. science.gov The primary intermolecular interaction is the hydrogen bond formed between the imide hydrogen (N-H) of one molecule and a carbonyl oxygen (C=O) of a neighboring molecule.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.net Different polymorphs of a compound can exhibit distinct physical and chemical properties.

Currently, there are no specific studies in the reviewed scientific literature that report on the polymorphism of this compound. The existing crystallographic data corresponds to a single crystalline form. science.gov

Solid-state conformational analysis, which examines the conformation of the molecule within the crystal lattice, can be derived from the single-crystal X-ray diffraction data. The five-membered pyrrolidine-2,5-dione ring adopts a specific conformation to accommodate the two ethyl groups at the 3-position. Further computational studies could provide more insight into the conformational flexibility of the molecule in the solid state.

Reactivity and Chemical Transformations of 3,3 Diethylpyrrolidine 2,5 Dione

N-Functionalization and Substitution Reactions

The nitrogen atom of the succinimide (B58015) ring is the most common site for functionalization. The imide proton is acidic and can be removed by a base, generating a nucleophilic anion that readily reacts with various electrophiles. This allows for the straightforward introduction of a wide range of substituents at the N-position.

A general and widely used method for this transformation is N-alkylation. This can be achieved by treating the pyrrolidine-2,5-dione with an alkyl halide in the presence of a base. Similarly, N-acylation can be performed to introduce acyl groups. A common procedure for N-functionalization involves the Mannich reaction, where the imide, formaldehyde, and a suitable primary or secondary amine are refluxed in a solvent like ethanol (B145695) to yield N-methylamino derivatives. mdpi.com This approach provides a versatile route to a variety of N-substituted products. mdpi.com While many specific examples utilize other substituted pyrrolidinediones, the fundamental reactivity is applicable to the 3,3-diethyl derivative.

| Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |

| 3,3-Diethylpyrrolidine-2,5-dione | Benzyl bromide | K₂CO₃, DMF | 1-Benzyl-3,3-diethylpyrrolidine-2,5-dione | N-Alkylation |

| This compound | Formaldehyde, Morpholine | Ethanol, Reflux | 1-(Morpholinomethyl)-3,3-diethylpyrrolidine-2,5-dione | Mannich Reaction |

This table presents illustrative examples of N-functionalization reactions based on general methods for succinimides.

Reactions at the Carbonyl Centers

The two carbonyl groups of the succinimide ring are electrophilic centers and can undergo nucleophilic attack, most notably by reducing agents. The reduction of amides and imides typically requires powerful hydride donors, such as Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comharvard.edu Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides or imides but can reduce aldehydes and ketones. numberanalytics.comlibretexts.org

The reaction of this compound with LiAlH₄ is expected to lead to the reduction of one or both carbonyl groups. Partial reduction would yield a hydroxylactam, while complete reduction would result in the corresponding 3,3-diethylpyrrolidine. The extent of the reduction can often be controlled by the reaction conditions, such as temperature and the stoichiometry of the reducing agent. ic.ac.uk

Another key reaction at the carbonyl center is the addition of organometallic reagents, such as Grignard reagents (RMgX). libretexts.orgmasterorganicchemistry.comsigmaaldrich.comchemguide.co.uk The addition of a Grignard reagent to one of the carbonyl groups would lead to the formation of a tertiary alcohol after acidic workup. These reactions provide a powerful method for carbon-carbon bond formation. libretexts.org

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. LiAlH₄, THF2. H₂O | 3,3-Diethyl-5-hydroxypyrrolidin-2-one | Partial Reduction |

| This compound | 1. LiAlH₄ (excess), THF2. H₂O | 3,3-Diethylpyrrolidine | Complete Reduction |

| This compound | 1. Phenylmagnesium bromide, Ether2. H₃O⁺ | 5-Ethyl-5-hydroxy-2-phenyl-2-aza-spiro[4.4]nonan-1-one | Grignard Addition |

This table presents illustrative examples of reactions at the carbonyl centers based on established reactivity of cyclic imides.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic substitution reactions on the this compound ring are not common due to the lack of electron-rich centers. The carbon at the 4-position is a quaternary carbon and thus has no hydrogen atom to be substituted. However, electrophilic substitution, specifically halogenation, could potentially occur at the α-carbon of the ethyl groups (the -CH₂- group). This type of reaction, known as α-halogenation, typically proceeds under acidic conditions via an enol or enolate intermediate. masterorganicchemistry.comlibretexts.org For instance, treatment with bromine (Br₂) in the presence of an acid catalyst could potentially lead to the formation of an α-bromo derivative on one of the ethyl side chains. masterorganicchemistry.comopenstax.org This reaction is well-established for ketones and aldehydes. sioc-journal.cnresearchgate.net

Nucleophilic substitution reactions are more common but typically involve the N-substituted derivatives rather than the ring itself. As discussed in section 4.1, the formation of N-substituted products involves the succinimide anion acting as a nucleophile. Conversely, α-halo carboxylic acids, which can be formed from related structures, are useful intermediates for Sₙ2 reactions. libretexts.org

Ring-Modification and Heterocyclic Annulation Reactions

The pyrrolidine-2,5-dione scaffold can serve as a building block for the synthesis of more complex heterocyclic systems through annulation reactions. Annulation refers to the fusion of a new ring onto a molecule through the formation of two new bonds. scripps.edu

Succinimides are known to participate as dinucleophiles or electrophiles in various cycloaddition and annulation strategies. For example, a phosphine-catalyzed [3+2] annulation of γ-substituted allenoates with succinimides has been developed to produce 2-azaspiro[4.4]nonene-1,3-dione derivatives. rsc.org In these reactions, the succinimide acts as the nucleophilic component. Similarly, pyrrolidine-2,3-diones, which are structurally related, undergo [3+3] and [4+2] annulation reactions with various partners to construct fused bicyclic and tricyclic frameworks. nih.gov These methodologies highlight the potential of the this compound ring to be used in constructing spirocyclic or fused-ring systems, which are common motifs in bioactive molecules. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Ethyl 2,3-butadienoate | Triphenylphosphine | Ethyl 7,7-diethyl-6,8-dioxo-2-methyl-2-azaspiro[4.4]non-1-ene-1-carboxylate | [3+2] Annulation |

This table presents an illustrative example of a ring-modification reaction based on general methods for succinimides. rsc.org

Advanced Applications and Synthetic Utility

Role as a Precursor in Advanced Organic Synthesis

The five-membered pyrrolidine (B122466) ring is a prevalent heterocyclic motif that medicinal chemists frequently utilize to develop compounds for treating human diseases. unipa.it The saturated, non-planar nature of the scaffold allows for efficient exploration of three-dimensional pharmacophore space, a significant advantage in drug design. unipa.it Within this context, 3,3-Diethylpyrrolidine-2,5-dione serves as a versatile building block and precursor for more complex molecular architectures. cymitquimica.com Its structure can be found embedded within larger molecules designed for specific biological or material functions.

The reactivity of the pyrrolidine-2,5-dione core, particularly at the nitrogen atom, allows for its incorporation into a variety of derivatives. For instance, the general class of 3,3-dialkyl-pyrrolidine-2,5-diones has been used to synthesize N-phenylamino derivatives for chemical research. researchgate.net The synthesis of N-substituted derivatives is a common strategy to modify the molecule's properties. An example includes the synthesis of 1-ethoxy-3,3-diethylpyrrolidine-2,5-dione through the reaction of alkene-tethered amides catalyzed by copper salts. rsc.org

Furthermore, the pyrrolidine-2,5-dione framework is a key component in the synthesis of various heterocyclic compounds. It can be considered a synthetic equivalent or precursor to related reactive intermediates, expanding its utility in constructing diverse chemical libraries. orgsyn.org The development of synthetic methods that produce substituted pyrrolidine-2,5-diones is an active area of research, underscoring their importance as intermediates for creating novel compounds. mdpi.comnih.govtandfonline.comresearchgate.net

Contributions to Materials Science

The inherent structural and electronic properties of the pyrrolidine-2,5-dione core make it and its derivatives attractive for applications in materials science. cymitquimica.combldpharm.com This is particularly evident in the fields of organic pigments and functional electronic materials.

The fundamental chemical structure of this compound is related to the core chromophore of an important class of high-performance pigments known as diketopyrrolopyrroles (DPP). wikipedia.org DPP pigments are based on the 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (B3319587) bicyclic system, which is essentially a fused dilactam structure. wikipedia.orgnih.gov These pigments were first commercialized in the 1980s and are valued for their deep colors, and high thermal and photostability, finding use in paints, inks, and plastics. nih.gov

While not a direct precursor in the traditional synthesis of DPP, the succinimide (B58015) unit of this compound represents the fundamental lactam building block that gives DPP its characteristic properties. nih.gov The strong electron-deficient nature and planarity of the DPP core are key to its performance. frontiersin.org The structural relationship is also seen in nature; degradation of plant bile pigments like C-phycocyanin can yield succinimide derivatives such as (E)-2-ethylidene-3(R)-methylsuccinimide, highlighting the link between this chemical class and natural chromophores. osti.gov The development of DPP derivatives often involves modifying the aromatic groups attached to the core, but the central pyrrolidine-dione-like structure remains essential. wikipedia.org

The same electronic properties that make the diketopyrrolopyrrole (DPP) structure useful for pigments also make it a key building block for functional organic materials, particularly in organic electronics. nih.govicp.ac.ru Materials based on the DPP core have been successfully incorporated into organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and organic light-emitting diodes (OLEDs). nih.govmdpi.com The strong electron-accepting nature of the DPP unit allows for the construction of donor-acceptor (D-A) type conjugated polymers with tunable electronic properties. frontiersin.org

The utility of these materials is demonstrated by their performance in electronic devices. For example, a semiconducting polymer incorporating a thieno[3,2-b]thiophene-substituted DPP building block exhibited enhanced polymer planarity and charge transport, resulting in a high hole mobility of 1.95 cm²/V·s. icp.ac.ru Similarly, DPP-based small molecules and oligomers are used in bulk-heterojunction solar cells. icp.ac.ru The versatility of the DPP scaffold allows for the synthesis of materials with tailored properties for specific applications in electronics and photonics. nih.govfrontiersin.org Given that this compound is marketed as a material building block for functional organic materials, its role as a foundational scaffold for creating these advanced materials is recognized in the chemical industry. bldpharm.com

Synthetic Routes to Structurally Related Molecules for Chemical Research

The synthesis of substituted pyrrolidine-2,5-diones is a field of significant interest, driven by their wide range of potential applications. unipa.itmdpi.com Various synthetic strategies have been developed to access molecules structurally related to this compound, allowing researchers to explore structure-activity relationships.

One prominent method is the Michael addition , which has been used to create 3-heteryl substituted pyrrolidine-2,5-dione derivatives. nih.gov This reaction allows for the introduction of diverse substituents at the 3-position of the pyrrolidine ring.

Another novel approach involves the rearrangement of 3-substituted coumarins . A simple and effective solvent-free, room-temperature procedure has been developed to synthesize 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones from coumarin (B35378) derivatives and nitromethane. mdpi.comresearchgate.net

The most conventional methods often involve the condensation of succinic anhydride (B1165640) derivatives with amines or amides . mdpi.com For example, N-phenyl succinimides can be synthesized by reacting succinic anhydride with substituted aromatic amines. researchgate.net This method can be adapted for greener synthesis pathways, for instance by using water as a solvent. researchgate.net Similarly, N-sulfonyl pyrrolidine-2,5-diones have been synthesized in good yield via a three-step process involving condensation with succinic anhydride, catalyzed by a Dawson-type heteropolyacid. tandfonline.com

Furthermore, specific derivatives can be created through tailored synthetic routes. The synthesis of 1-ethoxy-3,3-dialkylpyrrolidine-2,5-diones , including the diethyl variant, has been achieved through a copper-catalyzed reaction of alkene-tethered amides. rsc.org Microwave-assisted synthesis under solvent-free conditions has also been employed to react 3-methyl-3-phenylsuccinic acid with substituted anilines to produce novel 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones efficiently. researchgate.netscispace.com

These varied synthetic methodologies provide robust tools for chemical researchers to generate a library of structurally diverse pyrrolidine-2,5-diones for further investigation.

Table 1: Synthetic Routes to Structurally Related Pyrrolidine-2,5-diones

| Synthetic Method | Starting Materials | Product Type | Reference(s) |

|---|---|---|---|

| Michael Addition | N/A (General Method) | 3-heteryl substituted pyrrolidine-2,5-diones | nih.gov |

| Rearrangement Reaction | 3-Substituted Coumarins, Nitromethane | 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones | mdpi.comresearchgate.net |

| Condensation | Succinic Anhydride, Aromatic Amines | N-aryl substituted pyrrolidine-2,5-diones | researchgate.net |

| Catalytic Condensation | Succinic Anhydride, Amines | N-sulfonyl pyrrolidine-2,5-diones | tandfonline.com |

| Copper-Catalyzed Cyclization | Alkene-tethered Amides | 1-Ethoxy-3,3-dialkylpyrrolidine-2,5-diones | rsc.org |

| Microwave-Assisted Synthesis | 3-alkyl-3-arylsuccinic Acid, Anilines | 1-aryl-3-alkyl-3-arylpyrrolidine-2,5-diones | researchgate.netscispace.com |

This table is interactive. Click on the headers to sort the data.

Q & A

Q. Basic

- NMR spectroscopy : Confirm absence of impurities (e.g., unreacted precursors) via integration of ethyl group signals (δ ~1.0–1.5 ppm) and carbonyl peaks (δ ~170–180 ppm).

- HPLC/MS : Quantify purity using reverse-phase C18 columns with UV detection (λ = 210–220 nm for carbonyl absorption).

- Melting point analysis : Compare observed values with literature data to detect polymorphic forms .

What strategies mitigate challenges in achieving regioselective functionalization of this compound?

Advanced

Regioselectivity is influenced by:

- Protecting groups : Temporarily block reactive sites (e.g., carbonyls) using Boc or TMS groups during substitution reactions.

- Catalysts : Use Lewis acids (e.g., FeCl₃) to direct electrophilic attacks to specific positions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at desired sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.